2-[4-(ethoxycarbonyl)phenyl]cyclopropane-1-carboxylic acid

Catalog No.
S848254
CAS No.
1597426-80-6
M.F
C13H14O4
M. Wt
234.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-[4-(ethoxycarbonyl)phenyl]cyclopropane-1-carboxy...

CAS Number

1597426-80-6

Product Name

2-[4-(ethoxycarbonyl)phenyl]cyclopropane-1-carboxylic acid

IUPAC Name

2-(4-ethoxycarbonylphenyl)cyclopropane-1-carboxylic acid

Molecular Formula

C13H14O4

Molecular Weight

234.25 g/mol

InChI

InChI=1S/C13H14O4/c1-2-17-13(16)9-5-3-8(4-6-9)10-7-11(10)12(14)15/h3-6,10-11H,2,7H2,1H3,(H,14,15)

InChI Key

COQKZWJFVDJPHJ-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=CC=C(C=C1)C2CC2C(=O)O

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)C2CC2C(=O)O

Trypanocidal Activity

Decarboxylative Hydroxylation

Antimycotic Agents

Zwitterion‐Catalyzed Ring‐Opening of Epoxides

2-[4-(ethoxycarbonyl)phenyl]cyclopropane-1-carboxylic acid, also known as trans-4-(2-carboxycyclopropyl)benzoic acid ethyl ester, is a complex organic compound characterized by its cyclopropane structure and the presence of an ethoxycarbonyl group. This compound features a phenyl ring substituted with an ethoxycarbonyl group and a cyclopropane ring that is carboxylic acid functionalized. Its molecular formula is C13H14O4C_{13}H_{14}O_4, and it has a unique chemical structure that imparts distinctive properties and potential applications in various fields, particularly in organic synthesis and medicinal chemistry .

The chemical reactivity of 2-[4-(ethoxycarbonyl)phenyl]cyclopropane-1-carboxylic acid is influenced by its functional groups. Key reactions include:

  • Esterification: The compound can undergo esterification reactions, where it reacts with alcohols to form esters. This process typically requires an acid catalyst and heating to achieve complete conversion.
  • Hydrolysis: In aqueous conditions, the ester can be hydrolyzed back to the corresponding carboxylic acid and alcohol.
  • Decarboxylation: Under certain conditions, this compound may undergo decarboxylation, leading to the formation of cyclopropane derivatives with altered biological activity .

Research indicates that 2-[4-(ethoxycarbonyl)phenyl]cyclopropane-1-carboxylic acid may exhibit significant biological activities. It is structurally related to 1-aminocyclopropane-1-carboxylic acid, a precursor for the plant hormone ethylene, suggesting potential roles in plant signaling pathways. Additionally, studies have explored its interactions with enzymes and receptors, positioning it as a candidate for further investigation in drug discovery and therapeutic applications .

The synthesis of 2-[4-(ethoxycarbonyl)phenyl]cyclopropane-1-carboxylic acid typically involves several key steps:

  • Starting Materials: The synthesis begins with readily available benzoic acid derivatives and cyclopropane carboxylic acids.
  • Esterification: The primary method involves the esterification of trans-4-(2-carboxycyclopropyl)benzoic acid with ethanol under reflux conditions in the presence of an acid catalyst to yield the desired compound.
  • Alternative Synthetic Routes: Other methods may include utilizing sulfonium ylides for cyclopropanation reactions, which can facilitate the formation of cyclopropane derivatives .

The unique structure of 2-[4-(ethoxycarbonyl)phenyl]cyclopropane-1-carboxylic acid makes it valuable in various applications:

  • Organic Synthesis: It serves as a building block for synthesizing more complex organic molecules, particularly in pharmaceutical chemistry.
  • Drug Development: Its potential biological activities make it a candidate for further research in drug discovery, especially in developing compounds targeting specific biological pathways .
  • Industrial Chemistry: The compound may also find applications in producing specialty chemicals and materials due to its unique chemical properties.

Interaction studies involving 2-[4-(ethoxycarbonyl)phenyl]cyclopropane-1-carboxylic acid focus on its effects on biological systems. Research has shown that it may interact with specific enzymes or receptors involved in plant hormone signaling pathways, similar to its analogs like 1-aminocyclopropane-1-carboxylic acid . These interactions could elucidate its role in various biochemical processes and highlight its potential therapeutic applications.

Several compounds share structural similarities with 2-[4-(ethoxycarbonyl)phenyl]cyclopropane-1-carboxylic acid. A comparison reveals their unique attributes:

Compound NameStructural FeaturesUnique Attributes
Benzoic Acid Ethyl EsterSimpler ester structureLacks cyclopropane moiety
Trans-2-Phenylcyclopropane-1-carboxylic AcidBasic cyclopropane structureNo ethoxycarbonyl substitution
(1R,2S)-2-(Methoxycarbonyl)cyclopropane-1-carboxylic AcidContains methoxy instead of ethoxyDifferent electronic properties due to methoxy group
Rac-(1R,2S)-1-(Ethoxycarbonyl)-2-(Trifluoromethyl)cyclopropane-1-carboxylic AcidTrifluoromethyl substitutionUnique reactivity due to trifluoromethyl group

The presence of the cyclopropane ring combined with the ethoxycarbonyl group distinguishes 2-[4-(ethoxycarbonyl)phenyl]cyclopropane-1-carboxylic acid from these similar compounds, contributing to its unique chemical and biological properties .

Proton Nuclear Magnetic Resonance Spectroscopy

The proton nuclear magnetic resonance spectrum of 2-[4-(ethoxycarbonyl)phenyl]cyclopropane-1-carboxylic acid exhibits characteristic resonances that provide detailed structural information about the molecular framework [1] [2] [3]. The cyclopropane ring protons appear in the distinctive upfield region between 0.2-1.5 parts per million, reflecting the unique electronic environment created by the three-membered ring system [2]. These signals manifest as complex multiplets due to the intricate coupling patterns arising from both geminal and vicinal proton interactions within the constrained ring geometry [3].

The aromatic proton resonances are observed in two distinct regions, with protons ortho to the ethoxycarbonyl substituent appearing at 7.8-8.2 parts per million as doublets with coupling constants of 8-9 hertz [4]. The meta-positioned aromatic protons resonate at 7.2-7.6 parts per million, also displaying doublet multiplicity due to ortho coupling [4]. This splitting pattern confirms the para-disubstituted benzene ring structure and provides clear evidence for the substitution pattern.

The carboxylic acid proton exhibits the characteristic downfield chemical shift range of 10-12 parts per million, appearing as a broad singlet due to rapid proton exchange [4] [5]. The ethyl ester functionality displays the expected splitting pattern, with the methylene protons appearing as a quartet at 4.0-4.4 parts per million (J = 7 hertz) and the methyl protons as a triplet at 1.2-1.4 parts per million (J = 7 hertz) [5] [6]. The benzylic proton connecting the aromatic ring to the cyclopropane system resonates at 2.5-3.5 parts per million as a doublet of doublets, reflecting coupling to both the aromatic system and the cyclopropane ring [7].

Structural ElementChemical Shift Range (ppm)MultiplicityCoupling Constants (Hz)
Cyclopropane ring protons0.2-1.5Complex multiplets4-8 (geminal), 6-9 (vicinal)
Aromatic protons (ortho to COOEt)7.8-8.2Doublet8-9 (ortho)
Aromatic protons (meta to COOEt)7.2-7.6Doublet8-9 (ortho)
Carboxylic acid proton (-COOH)10-12Broad singletNot applicable
Ethyl ester methylene (-OCH2-)4.0-4.4Quartet7 (3J to CH3)
Ethyl ester methyl (-CH3)1.2-1.4Triplet7 (3J to CH2)

Carbon-13 Nuclear Magnetic Resonance Spectroscopy

The carbon-13 nuclear magnetic resonance spectrum provides direct information about the carbon framework of 2-[4-(ethoxycarbonyl)phenyl]cyclopropane-1-carboxylic acid [8] [9] [10]. The carboxylic acid carbonyl carbon resonates at 175-185 parts per million, while the ester carbonyl carbon appears slightly upfield at 165-175 parts per million [11] [12]. This upfield shift of the ester carbonyl relative to the carboxylic acid carbonyl reflects the different electronic environments created by the oxygen substitution patterns [11].

The aromatic carbon resonances span the region from 125-150 parts per million, with quaternary carbons appearing further downfield than the protonated aromatic carbons [13] [10]. The quaternary carbon bearing the ethoxycarbonyl substituent typically resonates around 142 parts per million, while the aromatic methine carbons appear at 128-130 parts per million [9] [14]. The cyclopropane carbons exhibit characteristic upfield chemical shifts in the range of 10-25 parts per million [15] [16], reflecting the unique electronic environment of the strained three-membered ring system.

The ethyl ester carbons display their typical chemical shift patterns, with the methylene carbon appearing at 60-65 parts per million and the methyl carbon at 13-16 parts per million [9] [14]. These values are consistent with the electronic deshielding effect of the adjacent oxygen atom in the ester functionality [10].

Carbon EnvironmentChemical Shift Range (ppm)Typical Values (ppm)Structural Assignment
Carboxylic acid carbonyl (COOH)175-185179C=O (carboxylic acid)
Ester carbonyl (COOEt)165-175170C=O (ethyl ester)
Aromatic carbons (quaternary)130-150142Aromatic C-COOEt
Aromatic carbons (CH)125-135128-130Aromatic CH carbons
Cyclopropane carbons10-2515-20Ring CH2 and CH carbons
Ethyl ester methylene (-OCH2-)60-6562Ester -OCH2-
Ethyl ester methyl (-CH3)13-1614Ester -CH3

Fluorine-19 Nuclear Magnetic Resonance Considerations

While the target compound does not contain fluorine atoms, the incorporation of fluorine-19 nuclear magnetic resonance methodology would be valuable for fluorinated analogues of 2-[4-(ethoxycarbonyl)phenyl]cyclopropane-1-carboxylic acid [17] [18] [19]. Fluorine-19 nuclear magnetic resonance spectroscopy offers exceptional sensitivity and a wide chemical shift range spanning approximately 800 parts per million [17] [20]. For fluorinated aromatic compounds, chemical shifts typically range from +80 to +170 parts per million relative to trichlorofluoromethane [18] [21].

The introduction of fluorine substituents into the aromatic ring would provide distinctive spectroscopic signatures [22] [23]. Aromatic fluorine atoms would be expected to resonate in the -110 to -120 parts per million region for monofluorinated benzene derivatives [17] [21]. The large chemical shift dispersion and high sensitivity of fluorine-19 nuclear magnetic resonance make it an invaluable tool for structural elucidation and purity assessment of fluorinated analogues [24] [25].

High-Resolution Mass Spectrometry Fragmentation Patterns

Molecular Ion and Primary Fragmentation Pathways

High-resolution mass spectrometry of 2-[4-(ethoxycarbonyl)phenyl]cyclopropane-1-carboxylic acid reveals a molecular ion peak at mass-to-charge ratio 234, corresponding to the molecular formula C₁₃H₁₄O₄ [26] [27]. The molecular ion exhibits moderate intensity (15-25% relative abundance) due to the stabilizing effect of the aromatic system [27] [28]. The compound follows typical fragmentation patterns observed for aromatic carboxylic acids and esters [26] [29] [27].

The primary fragmentation pathway involves alpha-cleavage adjacent to the carboxylic acid functionality, resulting in the loss of the carboxyl group (mass 45) to produce a prominent fragment at mass-to-charge ratio 189 [26] [27]. This represents one of the most intense peaks in the spectrum (40-60% relative intensity) and serves as a diagnostic ion for carboxylic acid functionality [27] [30].

A second major fragmentation occurs through the loss of the entire ethoxycarbonyl group (mass 73), producing a very strong fragment at mass-to-charge ratio 161 [29] [27]. This fragmentation pathway is characteristic of aromatic esters and provides clear evidence for the ester functionality [29] [31]. The high intensity of this fragment (80-100% relative abundance) reflects the stability of the resulting aromatic carbocation [32] [28].

Secondary Fragmentation and Rearrangement Processes

Secondary fragmentation patterns include the loss of carbon monoxide from the carboxylic acid group, producing a weak fragment at mass-to-charge ratio 206 [27] [30]. This fragmentation is typical of carboxylic acids and provides additional confirmation of the acid functionality [26] [27]. The McLafferty rearrangement, commonly observed in ester compounds, may contribute to the formation of rearranged fragments [26] [29].

The aromatic system undergoes characteristic fragmentation to produce the benzoyl cation at mass-to-charge ratio 105, which exhibits strong intensity (60-80% relative abundance) [28]. This fragment may further lose carbon monoxide to form the phenyl cation at mass-to-charge ratio 77, which can rearrange to the more stable tropylium ion [28]. The presence of these aromatic fragments provides clear evidence for the aromatic substitution pattern [32] [28].

Fragment Ion (m/z)Fragmentation PathwayRelative IntensityStructural Significance
234 (M+)Molecular ion peakModerate (15-25%)Confirms molecular formula
206 (M-28)Loss of CO from carboxylic acidWeak (5-10%)Carboxylic acid functionality
189 (M-45)Loss of COOH (α-cleavage)Strong (40-60%)α-Cleavage pattern
161 (M-73)Loss of COOEt (ester group)Very strong (80-100%)Ester functionality loss
133 (M-101)Loss of cyclopropylCOOHModerate (20-30%)Aromatic stabilization
105Benzoyl cation (PhCO+)Strong (60-80%)Aromatic acylium ion
77Phenyl cation (Ph+)Moderate (25-35%)Tropylium rearrangement

Cyclopropane Ring Fragmentation Characteristics

The cyclopropane ring system exhibits unique fragmentation behavior due to the inherent ring strain of the three-membered ring [33] [34]. The ring readily undergoes cleavage under electron impact conditions, leading to the formation of various fragment ions [33]. The loss of the entire cyclopropylcarboxylic acid moiety (mass 101) produces a fragment at mass-to-charge ratio 133, which retains the aromatic ester portion of the molecule [35].

The high ring strain energy of the cyclopropane system facilitates fragmentation processes and contributes to the overall fragmentation pattern [34] [35]. The ring opening can occur through multiple pathways, including alpha-cleavage adjacent to the carboxylic acid substituent and beta-cleavage within the ring structure [36]. These fragmentation processes provide valuable structural information about the cyclopropane connectivity and substitution pattern [33] [35].

Vibrational Spectroscopy of Ring Strain Signatures

Cyclopropane Ring Vibrational Modes

The vibrational spectroscopy of 2-[4-(ethoxycarbonyl)phenyl]cyclopropane-1-carboxylic acid exhibits distinctive signatures of ring strain characteristic of the three-membered cyclopropane system [37] [38] [39]. The cyclopropane carbon-hydrogen stretching vibrations appear at unusually high frequencies due to the partial sp² character of the carbon-hydrogen bonds resulting from ring strain [40] [41]. The symmetric carbon-hydrogen stretch occurs at 3050-3080 wavenumbers, while the asymmetric stretch appears at 3000-3030 wavenumbers [38] [42].

The cyclopropane ring breathing mode provides one of the most diagnostic vibrational signatures, appearing as a strong absorption at 850-900 wavenumbers [37] [38]. This mode is characteristic of three-membered rings and serves as a reliable indicator of cyclopropane functionality [39] [42]. The ring deformation mode appears at 600-650 wavenumbers with medium to strong intensity, reflecting the constrained geometry of the cyclopropane system [38] [41].

The carbon-carbon stretching vibrations within the cyclopropane ring occur at 1020-1060 wavenumbers, reflecting the shortened carbon-carbon bonds resulting from ring strain [40] [43]. These vibrations are typically stronger than corresponding modes in unstrained systems due to the enhanced bond polarization [37] [39]. The methylene rocking and wagging modes appear at 800-850 and 1150-1200 wavenumbers respectively, providing additional fingerprint information for the cyclopropane structure [38] [42].

Ring Strain Effects on Vibrational Frequencies

The ring strain in cyclopropane systems manifests as systematic shifts in vibrational frequencies compared to unstrained cyclic and acyclic systems [37] [40] [41]. The high-frequency carbon-hydrogen stretching modes reflect the increased s-character of the carbon-hydrogen bonds, which is a direct consequence of the bent carbon-carbon bonds in the three-membered ring [40] [43]. This electronic reorganization results in carbon-hydrogen bonds with partial sp² character rather than the typical sp³ hybridization [7].

The ring breathing mode at approximately 875 wavenumbers represents a collective motion of the entire cyclopropane framework and is highly diagnostic for three-membered rings [37] [38]. The frequency and intensity of this mode are sensitive to substituent effects and can provide information about the electronic environment of the cyclopropane ring [39] [42]. The presence of electron-withdrawing groups such as carboxylic acid and ester functionalities can influence the frequency of this mode through inductive effects [41].

Vibrational ModeFrequency Range (cm⁻¹)Typical Frequency (cm⁻¹)IntensityRing Strain Indicator
Cyclopropane C-H stretch (symmetric)3050-30803065MediumHigh frequency due to sp² character
Cyclopropane C-H stretch (asymmetric)3000-30303015MediumRing strain effect
Cyclopropane ring breathing850-900875StrongCharacteristic of three-membered ring
Cyclopropane ring deformation600-650625Medium-strongRing constraint signature
C-C stretch (ring)1020-10601040StrongShortened C-C bonds
CH2 rocking (ring)800-850825Weak-mediumRing rigidity
CH2 wagging (ring)1150-12001175MediumOut-of-plane deformation
Ring puckering mode200-400320VariableLow-frequency ring modes

Substituent Effects on Ring Strain Signatures

The presence of electron-withdrawing substituents such as the carboxylic acid and ethoxycarbonyl groups influences the vibrational characteristics of the cyclopropane ring through both inductive and resonance effects [38] [42]. The carboxylic acid substituent introduces additional complexity through the formation of hydrogen-bonded dimers, which can affect the ring vibrational modes [4]. The ethoxycarbonyl group on the aromatic ring provides electron-withdrawing character that can transmit through the aromatic system to influence the cyclopropane vibrational signatures [41].

The coupling between the cyclopropane ring modes and the aromatic system creates mixed vibrational modes that can complicate spectral interpretation [38] [39]. However, these interactions also provide valuable information about the molecular connectivity and electronic communication between different parts of the molecule [42] [41]. The low-frequency region (200-400 wavenumbers) contains ring puckering and torsional modes that are particularly sensitive to substituent effects and intermolecular interactions [43].

XLogP3

1.9

Dates

Last modified: 04-14-2024

Explore Compound Types